

Technical Guide: 2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid

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Compound of Interest

Compound Name:	2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid
Cat. No.:	B1286891

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid is a substituted arylboronic acid of interest in synthetic chemistry, particularly as a building block in drug discovery and development. Its molecular structure, featuring a bromine atom, a fluorine atom, an isopropoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile reagent for the formation of carbon-carbon bonds through cross-coupling reactions. While this compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specific experimental data for this molecule is not extensively documented in publicly available scientific literature. This guide provides a summary of its known properties and presents a representative experimental protocol for its potential application.

Chemical Properties and Data

The physicochemical properties of **2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₁ BBrFO ₃
Molecular Weight	276.9 g/mol
CAS Number	1072951-75-7
Appearance	Typically a solid
Purity	Commonly available at ≥97%

Applications in Drug Discovery

Substituted phenylboronic acids are crucial intermediates in medicinal chemistry. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and heteroaryl structures. These structural motifs are prevalent in many biologically active compounds.

The presence of bromine, fluorine, and isopropoxy substituents on the phenyl ring of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** allows for fine-tuning of the steric and electronic properties of target molecules, which can influence their pharmacokinetic and pharmacodynamic profiles. The classification of this compound as a building block for protein degraders suggests its potential role in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids. Note: This is a representative procedure and has not been specifically optimized for **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**. Researchers should perform their own optimization.

Objective: To synthesize a biaryl compound via the coupling of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** with an aryl halide.

Materials:

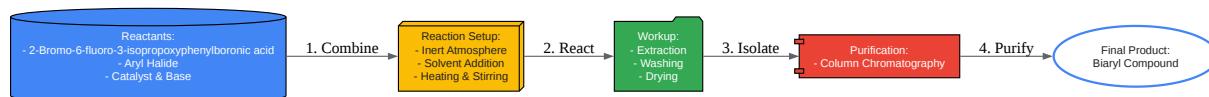
- **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**
- Aryl halide (e.g., an aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dpf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask, combine **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** (1.2 equivalents) and the chosen aryl halide (1.0 equivalent).
- Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Conceptual Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a biaryl compound using **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** in a Suzuki-Miyaura coupling reaction.



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Caption: Conceptual workflow of a Suzuki-Miyaura coupling reaction.

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